molecular formula C22H28BrN B8414702 9-(10-Bromodecyl)-9h-carbazole CAS No. 86658-71-1

9-(10-Bromodecyl)-9h-carbazole

Cat. No.: B8414702
CAS No.: 86658-71-1
M. Wt: 386.4 g/mol
InChI Key: JVIDHOZDZAITRF-UHFFFAOYSA-N
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Description

9-(10-Bromodecyl)-9h-carbazole is a useful research compound. Its molecular formula is C22H28BrN and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

86658-71-1

Molecular Formula

C22H28BrN

Molecular Weight

386.4 g/mol

IUPAC Name

9-(10-bromodecyl)carbazole

InChI

InChI=1S/C22H28BrN/c23-17-11-5-3-1-2-4-6-12-18-24-21-15-9-7-13-19(21)20-14-8-10-16-22(20)24/h7-10,13-16H,1-6,11-12,17-18H2

InChI Key

JVIDHOZDZAITRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (0.25 mol) sodium hydride (60%) was added in several portions into a solution of 30.6 g (0.20 mol) carbazole in 200 mL THF. Then the mixture was transferred into a funnel from which it was added dropwisely into a solution of 180 g (0.6 mol) dibromodecane in 500 mL THF at 70° C. and the mixture was refluxed for 48 h. After cooling, it was filtered. The filtrate was distilled in order to remove remaining dibromodecane. The residue was diluted with water and extracted with CH2Cl2. The organics was washed with brine and dried over anhydrous MgSO4 overnight. After removed the solvent by rotary evaporator, it was purified by silica chromography to give 31.6 g (41%, yield, mp 38˜40° C.) white solid product. 1H NMR (500 MHz, CDCl3), δ (ppm): 8.14 (2H, d), 7.51 (2H, d), 7.44 (2H, d), 7.26 (2H, d), 4.30 (2H, t), 3.41 (2H, t), 1.27˜1.90 (16H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
dibromodecane
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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